![molecular formula C11H11F3O2 B1420779 Ethyl 3-methyl-4-(trifluoromethyl)benzoate CAS No. 1214387-66-2](/img/structure/B1420779.png)
Ethyl 3-methyl-4-(trifluoromethyl)benzoate
Overview
Description
Scientific Research Applications
Chemical Transformations and Synthesis
Ethyl 3-methyl-4-(trifluoromethyl)benzoate is involved in various chemical transformations. For instance, it interacts with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the formation of methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield. Such transformations are significant in organic synthesis and the study of reaction mechanisms (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Crystallography and Molecular Structure
The compound's structure has been determined through methods like X-ray crystallography. This analysis is crucial for understanding the molecular arrangement and potential applications in material science or pharmaceuticals (Manolov, Morgenstern, & Hegetschweiler, 2012).
Biological Activity Studies
Ethyl 3-methyl-4-(trifluoromethyl)benzoate derivatives have been studied for their biological activity. For example, certain derivatives have shown juvenile hormone antagonistic activity in insects, which can be important for pest control strategies (Kuwano et al., 2008).
Material Science and Polymer Studies
This compound is also used in material science, particularly in the synthesis and characterization of polymers and complexes. Its properties can affect the physical characteristics of polymers, influencing their application in various industries (Mahaffy & Hamilton, 1987).
Synthesis of Pharmaceutical Compounds
It plays a role in the synthesis of pharmaceutical compounds like Nilotinib, showcasing its importance in drug development and medicinal chemistry (Wang Cong-zhan, 2009).
properties
IUPAC Name |
ethyl 3-methyl-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-10(15)8-4-5-9(7(2)6-8)11(12,13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHKNDZPUUZQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-4-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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